N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide
Description
N-[2-(Dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide (CAS: 112022-30-7) is a synthetic amide derivative characterized by an ethanediamide (oxamide) backbone linking a 2-(dimethylamino)ethyl group and a 3-methoxyphenyl moiety. Its IUPAC name reflects this structure, with synonyms including STK151280 and ZINC2950568 .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)8-7-14-12(17)13(18)15-10-5-4-6-11(9-10)19-3/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITXIMIMVNRHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367461 | |
| Record name | STK151280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6100-32-9 | |
| Record name | STK151280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoyl chloride and N,N-dimethylethylenediamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon gas, to prevent unwanted side reactions. The temperature is maintained at a controlled level, usually between 0°C and 25°C.
Catalysts and Solvents: Common catalysts include triethylamine or pyridine, and solvents such as dichloromethane or tetrahydrofuran are used to dissolve the reactants and facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of N,N-dimethylethylenediamine attacks the carbonyl carbon of 3-methoxybenzoyl chloride, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants under controlled conditions.
Continuous Flow Systems: Continuous flow systems may be employed to ensure a steady production rate and consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Compound 1h : N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide
- Structure: Features a fused furoquinolinone core with a dimethylaminoethyl-acetamide side chain.
- Activity : Exhibits IC50 values of 14.45 μM (P388) and 20.54 μM (A549) , significantly outperforming its parent compound (>100 μM for P388) .
- Key Difference: The rigid heterocyclic core enhances DNA intercalation, while the dimethylaminoethyl group improves cellular uptake.
Naphthalimide Derivatives (3a, 3b, 4b) :
- Examples: 3a: 5-(Dimethylaminoethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3-dione 4b: 6-(Dimethylaminopropylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3-dione
- Activity : Sub-micromolar IC50 values against HeLa (0.69–0.71 μM) and P388D1 (0.23 μM) cells, surpassing amonafide (IC50 = 6.02 μM for HeLa) .
- Key Difference: The naphthalimide core enables strong DNA intercalation, while dual dimethylaminoethyl groups enhance solubility and reduce toxicity compared to primary amines.
Comparison with Target Compound :
- Structural Divergence: The ethanediamide linker in N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide lacks the planar aromatic systems (e.g., furoquinolinone or naphthalimide) critical for DNA intercalation in analogs.
Functional Analogues in Drug Design
Ranitidine (Zantac®) :
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide :
- Structure : Replaces the 3-methoxyphenyl group with a 2-chlorophenyl and adds a benzofuran moiety.
Physicochemical and Reactivity Comparisons
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate :
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher polymerization efficiency (degree of conversion = 85%) than 2-(dimethylamino)ethyl methacrylate (65%) in resin cements .
Mechanistic and Pharmacokinetic Insights
- Dimethylaminoethyl Group: Enhances solubility (logP reduction) and may facilitate cationic interactions with DNA or proteins .
- 3-Methoxyphenyl vs. Chlorophenyl : Methoxy groups improve membrane permeability via moderate lipophilicity, whereas chlorophenyl groups may enhance target affinity through halogen bonding .
- Ethanediamide Linker : Unlike rigid aromatic cores (e.g., naphthalimide), this flexible linker may limit intercalation but allow conformational adaptability for receptor binding.
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide, with the molecular formula C13H19N3O3, is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
This compound is characterized by a unique structure that includes a dimethylaminoethyl group and a methoxyphenyl group. Its applications span across various fields including chemistry, biology, and medicine, where it is utilized as a reagent in organic synthesis and as an intermediate in pharmaceutical development.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, primarily through:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial in the context of drug design where enzyme inhibition can lead to therapeutic effects.
- Receptor Modulation : It can modulate the activity of receptors involved in signal transduction pathways, which affects cellular responses. This modulation is significant in the context of neuropharmacology and cancer therapy.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For example, studies on related dimethylamino compounds have reported significant anticancer effects against various human cancer cell lines.
- Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial properties against bacteria and fungi. The minimum inhibitory concentrations (MIC) for these compounds often fall within a range that indicates effective antimicrobial activity .
- Neuroprotective Properties : Some studies suggest that compounds with similar mechanisms may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound found that it inhibited the growth of HeLa cells (human cervical cancer cell line). The compound's mechanism involved apoptosis induction, which was confirmed through flow cytometry assays.
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the methoxy group significantly enhanced antimicrobial activity, suggesting structure-activity relationships critical for drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-dimethylethylenediamine | Lacks methoxyphenyl group | Limited biological activity |
| N-(2-dimethylaminoethyl)acrylamide | Contains acrylamide moiety | Moderate anticancer properties |
| This compound | Unique combination of functional groups | Strong anticancer and antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
